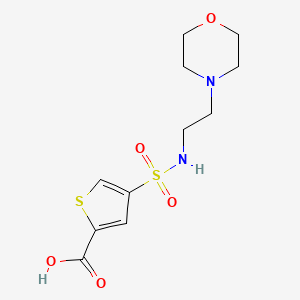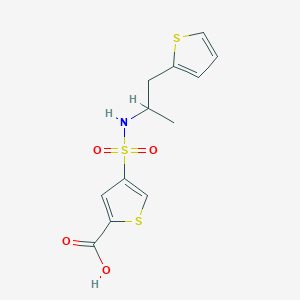![molecular formula C15H17N5 B7576839 N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PZM21, and it has been synthesized using a unique method that involves multiple steps.
Mécanisme D'action
N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine acts as a selective mu-opioid receptor agonist. When it binds to the mu-opioid receptors in the brain and spinal cord, it activates a signaling pathway that leads to the inhibition of pain signals. This inhibition results in pain relief.
Biochemical and Physiological Effects:
This compound has been found to have fewer side effects compared to traditional opioid drugs. It does not cause respiratory depression, which is a common side effect of traditional opioids. Additionally, this compound does not produce the same level of tolerance and dependence that traditional opioids do.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine in lab experiments include its potential therapeutic applications in pain management and its fewer side effects compared to traditional opioids. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine. One direction is to further investigate its potential therapeutic applications in pain management. Another direction is to explore its potential applications in other areas, such as addiction treatment. Additionally, future research could focus on improving the synthesis method of this compound and developing more efficient methods for its production. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Méthodes De Synthèse
The synthesis of N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine involves a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with hydrazine monohydrate to form 4-bromo-1,2-dihydropyrazole. The second step involves the reaction of 4-bromo-1,2-dihydropyrazole with phenylacetylene in the presence of copper iodide to form 5-phenyl-1H-pyrazole-4-carbaldehyde. The final step involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminoethylpyrazine in the presence of sodium triacetoxyborohydride to form this compound.
Applications De Recherche Scientifique
N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine has been found to have potential therapeutic applications in the field of pain management. It acts as a selective mu-opioid receptor agonist, which means that it can bind to and activate the mu-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals, resulting in pain relief. Additionally, this compound has been found to have fewer side effects compared to traditional opioid drugs, making it a promising alternative for pain management.
Propriétés
IUPAC Name |
N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-2-5-13(6-3-1)15-14(12-17-19-15)11-16-8-10-20-9-4-7-18-20/h1-7,9,12,16H,8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLZZGSJKXWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CNCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)


![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)



![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)

![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)